
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a methoxy group, a nitro group, and a butanamide moiety attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced through amidation reactions using butanoyl chloride or butanoic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are carried out in batch or continuous reactors, and the product is purified through crystallization, distillation, or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.
Reduction: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
- 2-Nitro-1-vinyl-1H-imidazole
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
Uniqueness
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups contribute to its reactivity and potential antimicrobial activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
140448-34-6 |
|---|---|
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13) |
InChI-Schlüssel |
CNCJKXXSGCVHLP-UHFFFAOYSA-N |
SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Kanonische SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Key on ui other cas no. |
140448-34-6 |
Synonyme |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




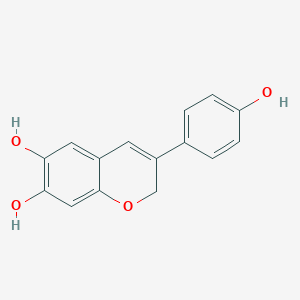
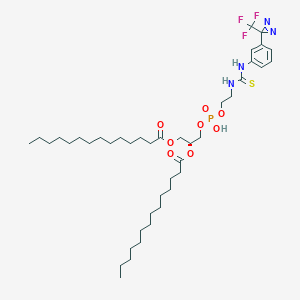
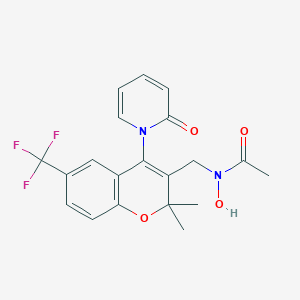
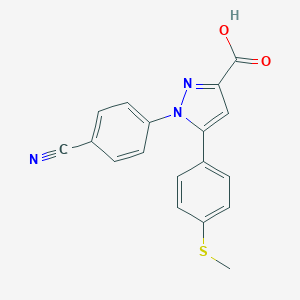
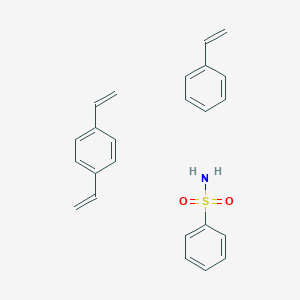
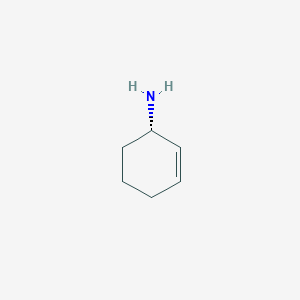
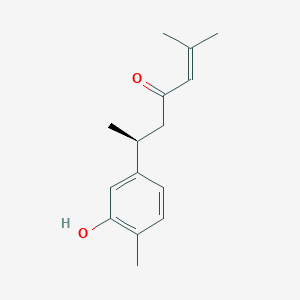
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)

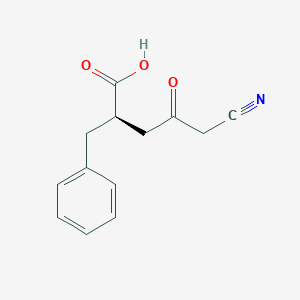
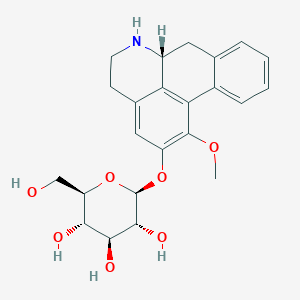
![Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci)](/img/structure/B136739.png)
